N-[2-methyl-3-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide
Overview
Description
N-[2-methyl-3-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide is a compound that features a pyridine scaffold, which is a nitrogen-bearing heterocycle. Pyridine and its derivatives are known for their significant clinical diversity and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[2-methyl-3-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide typically involves the reaction of 2-methyl-3-aminopyridine with pyridine-3-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and solvent choice.
Chemical Reactions Analysis
N-[2-methyl-3-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines.
Scientific Research Applications
N-[2-methyl-3-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The pyridine scaffold allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
N-[2-methyl-3-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide can be compared with other pyridine-based compounds, such as:
N-[4-methyl-2-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide: Similar in structure but with a different substitution pattern, leading to variations in biological activity and chemical reactivity.
2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl)carboxamides: These compounds exhibit different biological activities due to the presence of additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties.
Properties
IUPAC Name |
N-[2-methyl-3-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-16(22-18(24)14-5-3-9-20-11-14)7-2-8-17(13)23-19(25)15-6-4-10-21-12-15/h2-12H,1H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMQIVNNSVERRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CN=CC=C2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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